3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)-
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Overview
Description
5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol is a complex organic compound that belongs to the class of pyridoindoles. This compound is notable for its intricate structure, which includes a pyridine ring fused with an indole moiety, and is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Indole Formation: The indole moiety is introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The pyridine and indole units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis. It may act as an inhibitor of certain enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tadalafil: A well-known pharmaceutical compound with a similar pyridoindole structure.
Chloropretadalafil: Another related compound used as an intermediate in the synthesis of tadalafil.
Uniqueness
5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol is unique due to its specific hydroxymethyl and methyl substitutions, which confer distinct chemical and biological properties compared to other pyridoindole derivatives.
Properties
CAS No. |
98497-92-8 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyridin-3-ol |
InChI |
InChI=1S/C18H19N3O2/c1-10-18(23)15(11(9-22)8-20-10)17-16-13(6-7-19-17)12-4-2-3-5-14(12)21-16/h2-5,8,17,19,21-23H,6-7,9H2,1H3 |
InChI Key |
RMKMNSBAYXRACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2C3=C(CCN2)C4=CC=CC=C4N3)CO |
Origin of Product |
United States |
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